3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone
Overview
Description
3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone is a useful research compound. Its molecular formula is C25H27NO and its molecular weight is 357.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- Synthesis of Derivatives for Antimicrobial Use : A study demonstrated that 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones and their derivatives possess antimicrobial activities. These compounds were synthesized and evaluated against certain bacteria, showing comparable effectiveness to the reference drug Ampicillin (Mohamed, Youssef, Amr, & Kotb, 2008).
Photoreactivity and Fluorescence
- Photochemical Properties : Research into 1,3-bis(1-naphthyl)-2-propanone revealed its behavior under photoexcitation, showing that it undergoes a Norrish Type I cleavage from the singlet state. This study contributes to understanding the photochemistry of naphthyl-containing ketones (Johnston & Scaiano, 1987).
- Use in Fluorescent Bio-labels : The synthesis of fluorescent 5-naphthyl-3(2H)-furanones, which exhibit fluorescence in the visible region, presents potential applications as fluorescent biolabels (Mal’kina et al., 2013).
Liquid Crystalline Properties
- Synthesis of Liquid Crystalline Polymers : A study synthesized liquid crystalline-cum-photocrosslinkable polymers containing cyclohexanone units. These polymers showed anisotropic behavior under microscopy and were stable at temperatures between 292-330°C (Sakthivel & Kannan, 2005).
Catalytic and Chemical Synthesis
- Catalytic Reduction of Ketones : Research focused on the asymmetric catalytic reduction of prochiral ketones using chiral β-Aminoalchols. This study has implications for enhancing enantioselectivity in chemical synthesis (Jing, 2008).
- Synthesis of Cyclohexanone Derivatives : The synthesis of cyclohexanone derivatives and their inclusion compounds suggests potential applications in materials science and chemistry (Bourne, Gifford Nash, & Toda, 1999).
Properties
IUPAC Name |
3-(4-cyclohexylanilino)-1-naphthalen-2-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c27-25(23-11-10-20-8-4-5-9-22(20)18-23)16-17-26-24-14-12-21(13-15-24)19-6-2-1-3-7-19/h4-5,8-15,18-19,26H,1-3,6-7,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUQHGLSNQVAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184209 | |
Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-73-4 | |
Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882748-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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